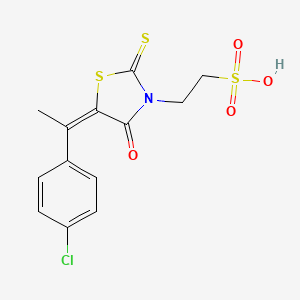

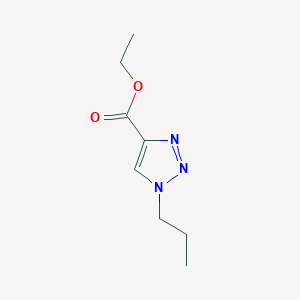

![molecular formula C19H13ClF3NO3 B2538529 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 620542-53-2](/img/structure/B2538529.png)

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. The specific structure of this compound suggests potential biological and pharmacological activities, as indicated by the presence of the furan ring and the substitution pattern on the phenyl rings.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide, they do offer insight into the synthesis of related furan compounds. For instance, the synthesis of furan-3-carboxamides involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan, followed by nucleophilic displacement of the trichloromethyl group or the corresponding carboxylic acid chloride by nitrogen-containing compounds . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex. The paper on the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides valuable information on the typical structural features of furan derivatives. It mentions that furan and benzene rings can be inclined to each other, and there can be significant differences in exocyclic bond angles at the furan C(2) and C(5) atoms, which may be due to possible hybridization effects . These structural details are important for understanding the molecular conformation and potential reactivity of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives is influenced by the aromatic furan ring and the substituents attached to it. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density of the furan ring and thus its reactivity in chemical reactions. The papers do not provide specific reactions for the compound , but the general reactivity of furan compounds can include nucleophilic substitution, electrophilic aromatic substitution, and addition reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are determined by their molecular structure. The presence of halogens and the trifluoromethyl group in the compound would likely influence its boiling point, melting point, solubility, and stability. The crystal structure analysis of a related furan compound indicates that such compounds can crystallize in specific space groups and have defined unit cell parameters, which could be relevant for the compound of interest as well . The antimicrobial activity study of furan-3-carboxamides suggests that these compounds can exhibit significant biological activity, which could also be true for 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide .

Scientific Research Applications

Inhibition of Transcription Factors

One study focused on the structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This research aimed to improve the compound's potential oral bioavailability, demonstrating that certain substitutions could enhance activity or bioavailability without substantial loss of activity, highlighting the significance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).

Antiprotozoal Agents

Another study synthesized and evaluated dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and exhibited significant in vitro activity against T. b. rhodesiense and P. falciparum, with excellent in vivo activity in a trypanosomal mouse model for some compounds (Ismail et al., 2004).

Pharmacokinetics and Metabolism

Research on DB289 (pafuramidine maleate) and its conversion to the antiprotozoal/antifungal drug DB75 (furamidine dihydrochloride) provided insights into the pharmacokinetics and metabolism of this prodrug in rat and monkey. It showed how oral doses were well absorbed and effectively converted to DB75, although subject to first-pass metabolism and hepatic retention, which limited systemic bioavailability (Midgley et al., 2007).

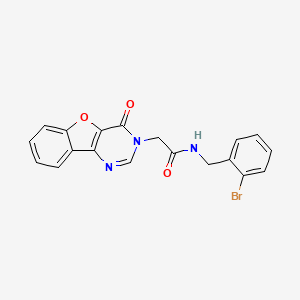

Anticancer Agents and NF-κB Activity Inhibitors

A series of naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were synthesized and evaluated for their potential as anticancer agents and inhibitors of NF-κB activity. Certain analogs exhibited potent cytotoxicity against various cancer cell lines and significant NF-κB inhibitory activity, indicating the importance of electron-withdrawing groups on the N-phenyl ring for enhanced activity (Choi et al., 2016).

properties

IUPAC Name |

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)11-6-7-13(20)12(10-11)19(21,22)23/h2-10H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJCXSYPCDGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

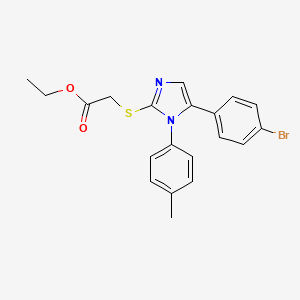

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

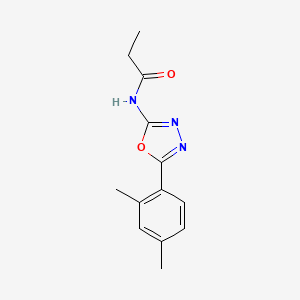

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)

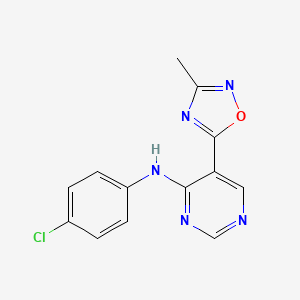

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)

![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)

![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)